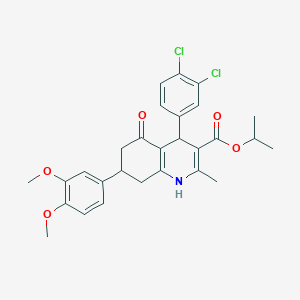![molecular formula C22H18N4O3S B11635336 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618073-65-7](/img/structure/B11635336.png)
2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropoxiphenyl)-5-(1-metil-2-oxoindolin-3-ilideno)tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es un compuesto orgánico complejo que pertenece a la clase de los tiazolo[3,2-b][1,2,4]triazoles. Este compuesto se caracteriza por su estructura única, que incluye un grupo isopropoxiphenyl, una porción de metil-oxoindolinilideno y un núcleo de tiazolo-triazol.
Métodos De Preparación
La síntesis de 2-(4-Isopropoxiphenyl)-5-(1-metil-2-oxoindolin-3-ilideno)tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona generalmente involucra reacciones de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de Tiazolo[3,2-b][1,2,4]triazol: Este paso implica la ciclización de precursores apropiados bajo condiciones específicas para formar el núcleo de tiazolo-triazol.
Introducción del grupo Isopropoxiphenyl: El grupo isopropoxiphenyl se introduce a través de una reacción de sustitución, a menudo utilizando haluros de isopropoxiphenyl y catalizadores adecuados.
Unirse a la porción de metil-oxoindolinilideno: Este paso implica la condensación de la porción de oxoindolinilideno con el núcleo de tiazolo-triazol, típicamente en condiciones básicas.
Los métodos de producción industrial pueden incluir la optimización de estos pasos para mejorar el rendimiento y la pureza, a menudo utilizando equipos de síntesis automatizados y técnicas avanzadas de purificación .
Análisis De Reacciones Químicas
2-(4-Isopropoxiphenyl)-5-(1-metil-2-oxoindolin-3-ilideno)tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, dando como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo isopropoxiphenyl, utilizando reactivos como haluros o nucleófilos.
Condensación: Las reacciones de condensación con aldehídos o cetonas pueden conducir a la formación de varios aducto y derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones controladas de temperatura y presión. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
2-(4-Isopropoxiphenyl)-5-(1-metil-2-oxoindolin-3-ilideno)tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como un bloque de construcción en la síntesis de moléculas y materiales más complejos. Su estructura única lo hace valioso en el desarrollo de nuevos compuestos orgánicos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas. Los investigadores investigan sus interacciones con objetivos biológicos y sus efectos sobre los procesos celulares.
Medicina: El compuesto se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos y tratamientos para diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos, debido a sus propiedades químicas únicas
Mecanismo De Acción
El mecanismo de acción de 2-(4-Isopropoxiphenyl)-5-(1-metil-2-oxoindolin-3-ilideno)tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona involucra su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
2-(4-Isopropoxiphenyl)-5-(1-metil-2-oxoindolin-3-ilideno)tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona se puede comparar con otros compuestos similares, como:
Derivados de ácido 2-(2-oxoindolin-3-ilideno)-2-cianoacético: Estos compuestos comparten la porción de oxoindolinilideno y exhiben una reactividad química y actividades biológicas similares.
Derivados de tiazolo[3,2-b][1,2,4]triazol: Los compuestos con núcleos de tiazolo-triazol similares se estudian por sus diversas aplicaciones en química y biología.
Compuestos sustituidos con isopropoxiphenyl: Estos compuestos tienen patrones de sustitución similares y se investigan por sus propiedades químicas y biológicas únicas
La singularidad de 2-(4-Isopropoxiphenyl)-5-(1-metil-2-oxoindolin-3-ilideno)tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
618073-65-7 |
|---|---|
Fórmula molecular |
C22H18N4O3S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H18N4O3S/c1-12(2)29-14-10-8-13(9-11-14)19-23-22-26(24-19)21(28)18(30-22)17-15-6-4-5-7-16(15)25(3)20(17)27/h4-12H,1-3H3/b18-17- |
Clave InChI |
AWWGRLHWDALYQQ-ZCXUNETKSA-N |
SMILES isomérico |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/SC3=N2 |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635256.png)
![2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11635271.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11635272.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635280.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)

![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
